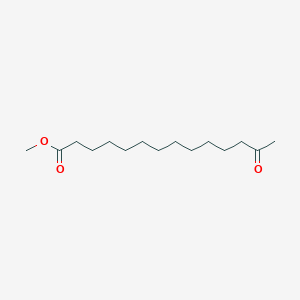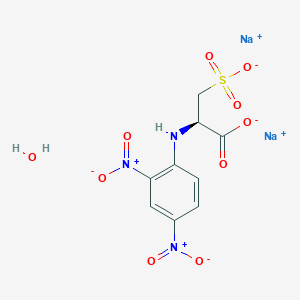
Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate is a chemical compound that is widely used in scientific research. It is a water-soluble salt that is commonly used as a reagent in laboratory experiments. This compound has a variety of applications in different fields of science, including biochemistry, pharmacology, and physiology.
Aplicaciones Científicas De Investigación
Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate has a variety of applications in scientific research. It is commonly used as a reagent in protein assays, such as the Bradford assay and Lowry assay. This compound can also be used as a fluorescent probe to detect the presence of proteins in biological samples. In addition, Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate is used in the study of enzyme kinetics and enzyme inhibition.
Mecanismo De Acción
Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate works by binding to proteins, which causes a change in the absorbance or fluorescence of the compound. This change can be measured and used to determine the concentration of the protein in the sample. The mechanism of action of Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate is based on the interaction between the compound and the amino acid residues of the protein.
Efectos Bioquímicos Y Fisiológicos
Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is commonly used in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate is that it is a water-soluble salt that can be easily dissolved in aqueous solutions. This makes it a useful reagent for protein assays and other experiments that require water-soluble compounds. Another advantage is that Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate is a non-toxic compound that can be safely used in laboratory experiments.
One of the limitations of Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate is that it is not a specific reagent for protein assays. It can bind to a variety of proteins, which can lead to inaccurate results if the protein of interest is not the only protein present in the sample. Another limitation is that Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate can interfere with other assays, such as the bicinchoninic acid assay, which can lead to inaccurate results.
Direcciones Futuras
There are several future directions for the use of Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate in scientific research. One direction is the development of more specific protein assays that can accurately measure the concentration of a specific protein in the presence of other proteins. Another direction is the use of Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate in the study of enzyme kinetics and enzyme inhibition. This compound can be used to study the interaction between enzymes and their substrates, as well as the inhibition of enzyme activity by inhibitors. Finally, Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate can be used in the development of new drugs and therapies for the treatment of diseases.
Métodos De Síntesis
Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate can be synthesized by the reaction of 2,4-dinitroaniline with chloroacetic acid, followed by the addition of sodium hydroxide. The resulting compound is a water-soluble salt that can be purified by recrystallization.
Propiedades
Número CAS |
16068-14-7 |
|---|---|
Nombre del producto |
Disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate |
Fórmula molecular |
C9H9N3Na2O10S |
Peso molecular |
397.23 g/mol |
Nombre IUPAC |
disodium;(2R)-2-(2,4-dinitroanilino)-3-sulfonatopropanoate;hydrate |
InChI |
InChI=1S/C9H9N3O9S.2Na.H2O/c13-9(14)7(4-22(19,20)21)10-6-2-1-5(11(15)16)3-8(6)12(17)18;;;/h1-3,7,10H,4H2,(H,13,14)(H,19,20,21);;;1H2/q;2*+1;/p-2/t7-;;;/m0.../s1 |
Clave InChI |
MSLSYEHLHPKCOJ-QTPLPEIMSA-L |
SMILES isomérico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CS(=O)(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CS(=O)(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CS(=O)(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



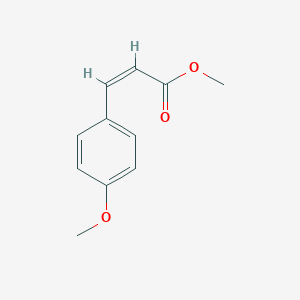


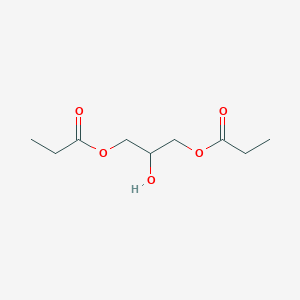
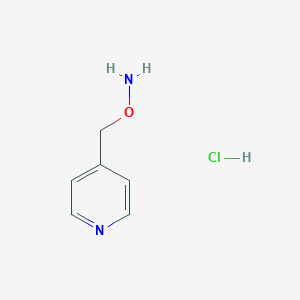

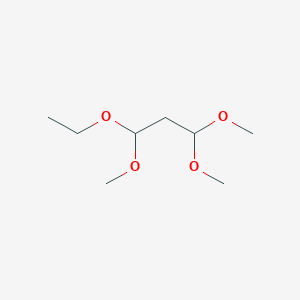
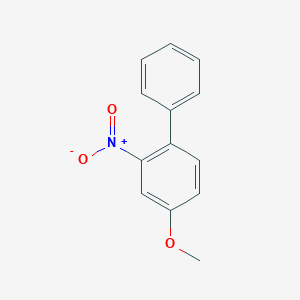
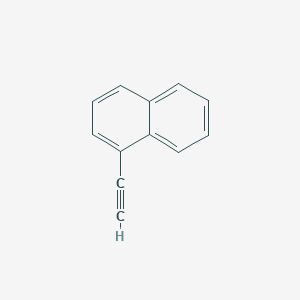
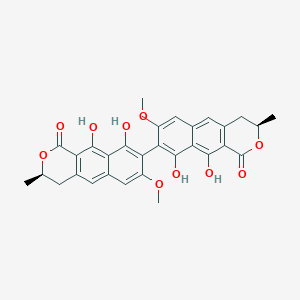
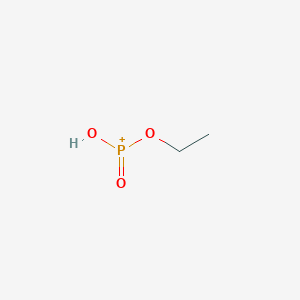
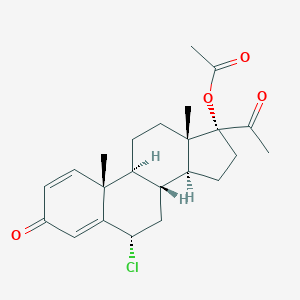
![Spiro[2.5]octan-6-one](/img/structure/B95088.png)
